molecular formula C18H21NO B14431401 2-(3-Methylphenyl)-N-(2-phenylpropan-2-yl)acetamide CAS No. 77245-87-5

2-(3-Methylphenyl)-N-(2-phenylpropan-2-yl)acetamide

Cat. No.: B14431401
CAS No.: 77245-87-5
M. Wt: 267.4 g/mol
InChI Key: RQJBEQPWUNECPB-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-N-(2-phenylpropan-2-yl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 3-methylphenyl group and a 2-phenylpropan-2-yl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenyl)-N-(2-phenylpropan-2-yl)acetamide typically involves the reaction of 3-methylphenylacetic acid with 2-phenylpropan-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)-N-(2-phenylpropan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(3-Methylphenyl)-N-(2-phenylpropan-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)-N-(2-phenylpropan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methylphenyl)-N-(2-phenylpropan-2-yl)amine
  • 2-(3-Methylphenyl)-N-(2-phenylpropan-2-yl)ethanamide
  • 2-(3-Methylphenyl)-N-(2-phenylpropan-2-yl)propionamide

Uniqueness

2-(3-Methylphenyl)-N-(2-phenylpropan-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

77245-87-5

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

2-(3-methylphenyl)-N-(2-phenylpropan-2-yl)acetamide

InChI

InChI=1S/C18H21NO/c1-14-8-7-9-15(12-14)13-17(20)19-18(2,3)16-10-5-4-6-11-16/h4-12H,13H2,1-3H3,(H,19,20)

InChI Key

RQJBEQPWUNECPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC(C)(C)C2=CC=CC=C2

Origin of Product

United States

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